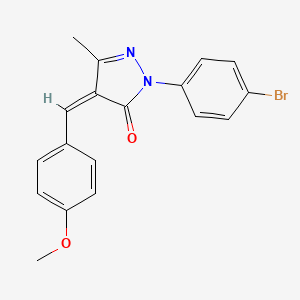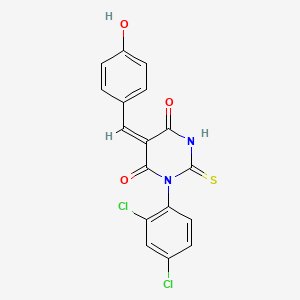
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BRBCT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BRBCT belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that contribute to cancer cell growth and inflammation. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. In addition, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its synthetic accessibility and its potential therapeutic applications. However, the limitations of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one could focus on exploring its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies could investigate the structure-activity relationship of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its analogs to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-acetylbenzo[b]thiophene in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit anticancer activity against different types of cancer cells, including breast, colon, and lung cancer cells. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been studied for its anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2S/c16-11-7-9(17)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDLFFHANHLIZ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)